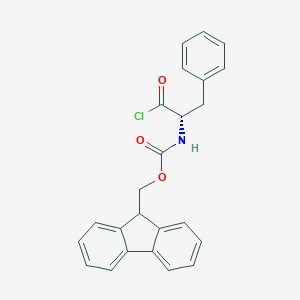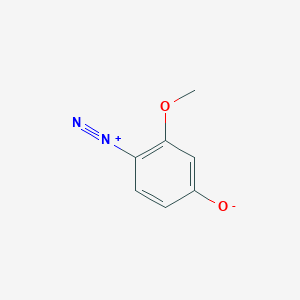![molecular formula C17H19N3OS B009634 1-methyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one CAS No. 101018-79-5](/img/structure/B9634.png)
1-methyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiopyrano core, followed by the introduction of the imidazole ring and subsequent functionalization to incorporate the piperidinylmethyl group. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired reaction pathways.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies might focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- could be explored for its pharmacological properties. Researchers might study its efficacy and safety as a potential drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects might be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:
- Benzothiopyran derivatives
- Imidazole derivatives
- Piperidine derivatives
Uniqueness
What sets (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- apart from these similar compounds is its specific combination of functional groups and ring structures. This unique arrangement can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
101018-79-5 |
|---|---|
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-methyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C17H19N3OS/c1-19-14(11-20-9-5-2-6-10-20)18-15-16(19)12-7-3-4-8-13(12)22-17(15)21/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
XLHLSNWHPWPAOF-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C1C3=CC=CC=C3SC2=O)CN4CCCCC4 |
Canonical SMILES |
CN1C(=NC2=C1C3=CC=CC=C3SC2=O)CN4CCCCC4 |
Key on ui other cas no. |
101018-79-5 |
Synonyms |
(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYL METHYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)


![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)

![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)



